Scopolamine N-oxide hydrobromide monohydrate

Description

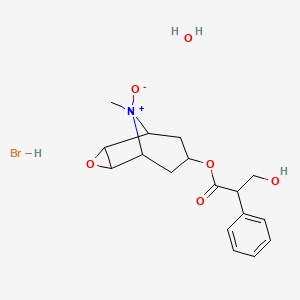

Scopolamine N-oxide hydrobromide monohydrate is a derivative of scopolamine, a tropane alkaloid found in various plants of the Solanaceae family. This compound is known for its anticholinergic properties, which means it can block the action of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Scopolamine N-oxide hydrobromide monohydrate is often used in scientific research to study the binding characteristics of muscarinic cholinergic receptors.

Properties

Molecular Formula |

C17H24BrNO6 |

|---|---|

Molecular Weight |

418.3 g/mol |

IUPAC Name |

(9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrate;hydrobromide |

InChI |

InChI=1S/C17H21NO5.BrH.H2O/c1-18(21)13-7-11(8-14(18)16-15(13)23-16)22-17(20)12(9-19)10-5-3-2-4-6-10;;/h2-6,11-16,19H,7-9H2,1H3;1H;1H2 |

InChI Key |

ZBDORMJJJXFHMZ-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-].O.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Scopolamine N-oxide hydrobromide monohydrate typically involves the oxidation of scopolamine. One common method is the oxidation of scopolamine using hydrogen peroxide in ethanol. This reaction results in the formation of Scopolamine N-oxide, which is then treated with hydrobromic acid to form the hydrobromide salt. The final product is crystallized as a monohydrate .

Industrial Production Methods

In industrial settings, the production of Scopolamine N-oxide hydrobromide monohydrate can be enhanced using magnetic field-induced crystallization. This method involves the salifying crystallization of scopolamine, followed by treatment with a magnetic field to promote nucleation and crystal growth. This approach has been shown to increase the purity and recovery rate of the final product .

Chemical Reactions Analysis

Types of Reactions

Scopolamine N-oxide hydrobromide monohydrate undergoes various chemical reactions, including:

Oxidation: The initial formation of Scopolamine N-oxide involves the oxidation of scopolamine.

Substitution: The conversion to the hydrobromide salt involves a substitution reaction with hydrobromic acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in ethanol is commonly used for the oxidation of scopolamine.

Substitution: Hydrobromic acid is used to form the hydrobromide salt.

Major Products Formed

Scopolamine N-oxide: Formed from the oxidation of scopolamine.

Scopolamine N-oxide hydrobromide monohydrate: Formed from the reaction of Scopolamine N-oxide with hydrobromic acid and crystallized as a monohydrate.

Scientific Research Applications

Scopolamine N-oxide hydrobromide monohydrate is widely used in scientific research due to its ability to interact with muscarinic cholinergic receptors. Some of its applications include:

Pharmacology: Employed in the development and testing of new drugs targeting muscarinic receptors.

Toxicology: Used to understand the toxicological effects of anticholinergic compounds.

Biochemistry: Utilized in studies involving the structure and function of cholinergic receptors.

Mechanism of Action

Scopolamine N-oxide hydrobromide monohydrate acts as a non-selective competitive inhibitor of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, it prevents the action of acetylcholine, leading to various physiological effects. The compound primarily targets the M1-M5 subtypes of muscarinic receptors, with weaker inhibition of the M5 subtype. This inhibition results in anticholinergic effects, such as reduced secretion of bodily fluids, relaxation of smooth muscles, and central nervous system depression .

Comparison with Similar Compounds

Similar Compounds

Atropine: Another tropane alkaloid with similar anticholinergic properties.

Hyoscyamine: A tropane alkaloid closely related to scopolamine, with similar pharmacological effects.

Tropine: A precursor in the biosynthesis of tropane alkaloids, including scopolamine and atropine.

Uniqueness

Scopolamine N-oxide hydrobromide monohydrate is unique due to its specific oxidation state and the presence of the hydrobromide salt. These characteristics influence its binding affinity and selectivity for muscarinic receptors, making it a valuable tool in research focused on cholinergic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.